(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile
CAS No.: 477298-35-4
Cat. No.: VC21415632
Molecular Formula: C20H15FN4O4S
Molecular Weight: 426.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477298-35-4 |
|---|---|
| Molecular Formula | C20H15FN4O4S |
| Molecular Weight | 426.4g/mol |
| IUPAC Name | (Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H15FN4O4S/c1-28-18-6-3-12(7-19(18)29-2)16-11-30-20(24-16)13(9-22)10-23-15-5-4-14(21)8-17(15)25(26)27/h3-8,10-11,23H,1-2H3/b13-10- |
| Standard InChI Key | KZYCZYXYWFGMRZ-RAXLEYEMSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)OC |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile features a complex molecular architecture with several key structural elements:
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A thiazole ring (five-membered heterocycle containing sulfur and nitrogen atoms)
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A 3,4-dimethoxyphenyl group attached to the thiazole ring at the 4-position
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An acrylonitrile moiety (featuring a carbon-carbon double bond with a cyano group) at the 2-position of the thiazole
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A 4-fluoro-2-nitrophenyl amino group attached to the acrylonitrile portion
The "(Z)" designation in the compound's name refers to the stereochemistry of the carbon-carbon double bond in the acrylonitrile portion, where the larger substituents are positioned on the same side of the double bond. This stereochemical configuration may influence the compound's reactivity and potential biological activities.
Physical and Chemical Properties
The compound (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile possesses several important physical and chemical properties that define its behavior and potential applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile
| Property | Value | Reference |
|---|---|---|
| CAS Number | 477298-35-4 | |
| Molecular Formula | C20H15FN4O4S | |
| Molecular Weight | 426.4 g/mol | |
| IUPAC Name | (Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |
| Physical State | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
The compound contains multiple functional groups that contribute to its chemical reactivity profile:
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The thiazole ring exhibits aromatic character and can participate in various electrophilic and nucleophilic substitution reactions.
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The dimethoxy groups on the phenyl ring contribute electron density through resonance effects.
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The acrylonitrile moiety features a reactive carbon-carbon double bond conjugated with a cyano group, making it susceptible to addition reactions.
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The nitro group on the phenyl amino portion is strongly electron-withdrawing, potentially activating the ring toward nucleophilic substitution reactions.
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The fluoro substituent introduces unique electronic and steric effects to the aromatic ring.
Structural Identification Data
Accurate structural identification is crucial for characterizing (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile. Table 2 presents various structural identifiers for this compound.
Table 2: Structural Identification Data for (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile
| Identifier | Value | Reference |
|---|---|---|
| Standard InChI | InChI=1S/C20H15FN4O4S/c1-28-18-6-3-12(7-19(18)29-2)16-11-30-20(24-16)13(9-22)10-23-15-5-4-14(21)8-17(15)25(26)27/h3-8,10-11,23H,1-2H3/b13-10- | |
| Standard InChIKey | KZYCZYXYWFGMRZ-RAXLEYEMSA-N | |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)N+[O-])/C#N)OC | |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)N+[O-])C#N)OC | |
| PubChem Compound ID | 9510453 |
These structural identifiers provide standardized representations of the compound's molecular structure, enabling consistent identification across different chemical databases and research platforms.
Synthesis Methods
Chemical Database Applications in Synthesis Planning
Chemical information systems and databases can play a crucial role in developing synthetic strategies for complex compounds like (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile. These databases organize chemical information by synthesis methods and can provide valuable insights for designing efficient synthetic routes .
Advanced chemical databases offer several features that facilitate synthesis planning:
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Reaction condition filters to identify suitable reaction parameters
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Automatic generation of multiple reaction chemistries for a given compound
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Library generation capabilities using reliable reactions
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Ability to constrain reactions to specific conditions
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Generation of diverse product classes under fixed reaction conditions
These database tools can significantly enhance the efficiency of developing synthetic routes for complex compounds by leveraging existing chemical knowledge and reaction precedents .
Analytical Characterization
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile. While specific spectroscopic data for this exact compound is limited in the available literature, expected spectroscopic features can be inferred based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For compounds with similar structural features and the same molecular formula (C20H15FN4O4S), 13C NMR spectroscopy typically reveals characteristic signals for:
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Methoxy carbon atoms (typically around 55-56 ppm)
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Aromatic carbon atoms (range of 110-160 ppm)
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Thiazole ring carbon atoms
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Carbon atoms of the acrylonitrile moiety
1H NMR spectroscopy would be expected to show signals for:
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Methoxy protons (typically appearing as singlets around 3.7-3.9 ppm)
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Aromatic protons from both phenyl rings
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The thiazole ring proton
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The vinylic proton of the acrylonitrile moiety
Infrared (IR) Spectroscopy
IR spectroscopy of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile would be expected to show characteristic absorption bands for:
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C≡N stretching (typically around 2200-2240 cm-1)
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N-H stretching (typically around 3300-3500 cm-1)
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Aromatic C=C stretching (typically around 1400-1600 cm-1)
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C-O stretching from methoxy groups (typically around 1200-1300 cm-1)
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NO2 symmetric and asymmetric stretching (typically around 1350-1550 cm-1)
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of compounds. For (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile, with a molecular weight of 426.4 g/mol, the expected molecular ion peak [M+H]+ would appear at m/z 427 .
Compounds with the same molecular formula (C20H15FN4O4S) have shown this characteristic molecular ion peak in mass spectrometry analysis .
Elemental Analysis
Elemental analysis provides confirmation of a compound's molecular formula by determining the percentage composition of each element. For compounds with the molecular formula C20H15FN4O4S, the following elemental composition values have been reported:
Table 3: Elemental Analysis for Compounds with Molecular Formula C20H15FN4O4S
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